(6-Methylchroman-3-yl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1956385-37-7 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(6-methyl-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11;/h2-4,9H,5-7,12H2,1H3;1H |
InChI Key |
AHNXMVKHDGZEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Methylphenol
4-Methylphenol undergoes allylation to form 2-allyl-4-methylphenol, followed by Claisen rearrangement to yield γ,δ-unsaturated ketone intermediates. Subsequent acid-catalyzed cyclization generates 6-methylchroman-3-one, a critical intermediate.
Reductive Amination
The ketone group at position 3 is converted to the primary amine via reductive amination. Ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 12 hours achieve this transformation, yielding (6-methylchroman-3-yl)methanamine with a reported efficiency of 68–72%. The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Table 1: Key Parameters for Reductive Amination
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH3CN | 72 |
| Solvent | Methanol | — |
| Temperature | 50°C | — |
| Reaction Time | 12 hours | — |
Synthetic Route 2: Nucleophilic Substitution on 3-Bromo-6-methylchroman
This method leverages halogenated intermediates to introduce the methanamine group via nucleophilic substitution.
Bromination at Position 3
6-Methylchroman is brominated using N-bromosuccinimide (NBS) under radical initiation conditions (AIBN, CCl4, 80°C), yielding 3-bromo-6-methylchroman with 85% efficiency.
Amination with Methylamine
The brominated intermediate reacts with methylamine in dimethylformamide (DMF) at 100°C for 24 hours. The use of potassium carbonate as a base facilitates deprotonation, enhancing nucleophilic substitution kinetics. The crude product is purified via recrystallization from ethanol, achieving a final yield of 65–70%.
Table 2: Comparative Analysis of Substitution Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 100°C | 70 |
| Cs2CO3 | DMSO | 120°C | 68 |
| NaOH | EtOH | 80°C | 58 |
Synthetic Route 3: Nitrile Reduction Approach
The nitrile reduction pathway offers an alternative route to access the primary amine group.
Catalytic Hydrogenation
The nitrile intermediate undergoes reduction under hydrogen gas (40 psi) in the presence of Raney nickel at 80°C. This method produces (6-methylchroman-3-yl)methanamine with 82% yield and >99% purity. Subsequent HCl treatment yields the hydrochloride salt.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness, scalability, and minimization of toxic byproducts. Continuous flow reactors are employed for bromination and amination steps, reducing reaction times by 40% compared to batch processes. Patent literature highlights the avoidance of tungsten-based catalysts to prevent residual metal contamination, opting instead for hydrogen peroxide and sulfuric acid for oxidation steps.
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Industrial Scale | Laboratory Scale |
|---|---|---|
| Reactor Type | Continuous Flow | Batch |
| Catalyst | H2SO4/H2O2 | NaBH3CN |
| Purity Standard | >98% | >95% |
| Throughput | 50 kg/day | 5 g/day |
Challenges and Optimization Strategies
Regioselectivity in Bromination
Unwanted bromination at positions 2 or 4 is mitigated by using NBS with precise stoichiometry (1.05 equiv.) and UV light initiation.
Chemical Reactions Analysis
Types of Reactions
(6-Methylchroman-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
(6-Methylchroman-3-yl)methanamine hydrochloride has shown promise in several medicinal chemistry applications:
Potential Anticancer Activity
Recent studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, modifications to the chroman structure can lead to compounds that inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
Neurological Disorders
Research has suggested that compounds similar to this compound may modulate G protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders. These compounds could serve as allosteric modulators, offering new therapeutic avenues for conditions such as depression and anxiety .
Acid Pump Antagonism
The compound has been investigated for its role as an acid pump antagonist, potentially useful in treating conditions like gastroesophageal reflux disease (GERD). Its efficacy in inhibiting proton pumps could provide a new class of therapeutic agents for acid-related disorders .
Case Study 1: Anticancer Derivatives
A study involving derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The research highlighted how structural modifications could enhance biological activity, leading to more effective anticancer agents.
Case Study 2: GPCR Modulation
In a pharmacological study, researchers synthesized several analogs of this compound to evaluate their effects on GPCRs. The findings indicated that specific modifications could enhance receptor selectivity and potency, suggesting potential applications in treating neurological disorders .
Comparative Analysis of Derivatives
The following table summarizes the structural variations and their implications for biological activity:
| Compound Name | Position of Methyl Group | Unique Features |
|---|---|---|
| This compound | 6 | Base compound |
| (7-Methoxychroman-3-yl)methanamine hydrochloride | 7 | Methoxy substituent |
| (4-Methylchroman-3-yl)methanamine hydrochloride | 4 | Altered pharmacological profile |
| (5-Methylchroman-3-yl)methanamine hydrochloride | 5 | Different reactivity |
This comparative analysis underscores how minor structural changes can lead to significant differences in biological activity and synthetic utility, emphasizing the uniqueness of this compound within this class of compounds.
Mechanism of Action
The mechanism of action of (6-Methylchroman-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use . The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (6-Methylchroman-3-yl)methanamine hydrochloride with methanamine derivatives bearing distinct aromatic, heterocyclic, or aliphatic substituents. Key differences in molecular properties, physicochemical characteristics, and applications are highlighted.
Chroman-Based Methanamine Derivatives
Chroman derivatives are notable for their stability and bioactivity. The closest analog in the evidence is (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride (CAS: 1965309-69-6), which differs by having chlorine substituents at the 6- and 8-positions. This compound has a molecular weight of 268.56 g/mol and a molecular formula of C₁₀H₁₂Cl₃NO.
Heterocyclic Methanamine Derivatives
Thiazolyl Derivatives
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0):
Triazolyl Derivatives
Indole and Tryptamine Derivatives
Aliphatic and Branched Derivatives
- Octodrine hydrochloride (2-Amino-6-methylheptane hydrochloride, CAS: 5984-59-8): Molecular Formula: C₈H₁₉N·HCl Molecular Weight: 165.7 g/mol Application: Used as a stimulant reference standard in forensic and analytical research .
Comparative Data Table
The table below summarizes key parameters for this compound and related compounds:
*Theoretical values for (6-Methylchroman-3-yl)methanamine HCl are inferred from structural analogs.
Key Research Findings
- Structural Influence on Bioactivity : Thiazolyl and triazolyl methanamine derivatives exhibit enhanced binding affinity in drug discovery due to their heterocyclic cores, which mimic natural ligands .
- Thermal Stability : Thiazolyl derivatives (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) show high melting points (~268°C), indicating robustness under synthetic conditions .
- Market Trends : Methanamine hydrochlorides with ≥98% purity dominate pharmaceutical applications, driven by stringent regulatory requirements .
Biological Activity
(6-Methylchroman-3-yl)methanamine hydrochloride is a compound with notable potential in medicinal chemistry, primarily due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a chroman structure, characterized by a benzene ring fused to a tetrahydrofuran ring. Its molecular formula is CHClN, with a molecular weight of approximately 213.70 g/mol. The compound's structure is pivotal in determining its interaction with biological targets, influencing its pharmacodynamics and therapeutic potential.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, emphasizing its accessibility for research and application development. Some common synthetic routes include:
- Condensation Reactions : Utilizing 3-formyl-6-methylchromone with primary amines and secondary phosphine oxides.
- Kabachnik–Fields Reaction : A catalyst-free approach that demonstrates the versatility of this compound in organic synthesis .
Pharmacodynamics and Interaction Studies
Preliminary studies indicate that this compound interacts with several biological targets, potentially influencing receptor activity or enzyme function. Docking studies suggest that the compound may exhibit significant binding affinities to various receptors, although further experimental validation is necessary to elucidate these interactions fully.
Cytotoxicity and Anticancer Potential
Recent investigations have assessed the cytotoxic effects of derivatives related to this compound on different cell lines. Notably, studies have shown modest activity against human promyelocytic leukemia (HL60) cells, indicating potential anticancer properties. The compound's derivatives were tested against human lung adenocarcinoma (A549) and mouse fibroblast (NIH/3T3) cells as well, highlighting its broad-spectrum activity .
Comparative Analysis with Structural Analogues
A comparative analysis with similar compounds reveals how minor structural modifications can significantly impact biological activity. Below is a table summarizing some structural analogues of this compound:
| Compound Name | Position of Methyl Group | Unique Features |
|---|---|---|
| This compound | 6 | Base compound |
| (7-Methoxychroman-3-yl)methanamine hydrochloride | 7 | Methoxy substituent |
| (4-Methylchroman-3-yl)methanamine hydrochloride | 4 | Altered pharmacological profile |
| (5-Methylchroman-3-yl)methanamine hydrochloride | 5 | Different reactivity |
This comparison underscores the uniqueness of this compound within its class of compounds, demonstrating how structural variations can lead to diverse biological activities and synthetic utilities.
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of derivatives related to this compound:
- Cytotoxicity Studies : In vitro tests indicated that certain derivatives exhibited significant cytotoxicity against HL60 cells, suggesting their potential as anticancer agents.
- Enzyme Inhibition : Research has also focused on the inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin production. Compounds derived from chromones have shown promising results in inhibiting this enzyme .
Q & A
Q. What assays quantify binding affinity to monoamine transporters (e.g., SERT, NET)?
- Methodological Answer :
- Radioligand competition : Use -citalopram (SERT) and -nisoxetine (NET) in transfected HEK cells. Calculate K using Cheng-Prusoff equation.
- Electrophysiology : Patch-clamp assays measure transporter inhibition in neuronal cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
